molecular formula C19H22N2O6 B2970020 diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1923094-34-1

diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2970020
CAS No.: 1923094-34-1
M. Wt: 374.393
InChI Key: WNGNZQQNFNUISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based compound featuring a 4-ethoxyphenyl group linked via a 2-oxoethyl chain to the pyrazole nitrogen.

Properties

IUPAC Name

diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-25-14-9-7-13(8-10-14)17(22)12-21-16(19(24)27-6-3)11-15(20-21)18(23)26-5-2/h7-11H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGNZQQNFNUISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C(=CC(=N2)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole core substituted with an ethoxyphenyl group and two carboxylate moieties. Its molecular formula is C15H18N2O5C_{15}H_{18}N_2O_5 with a molecular weight of approximately 302.31 g/mol. The compound's structure facilitates various interactions within biological systems, making it a candidate for multiple therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound could suppress A549 lung cancer cell growth through mechanisms involving cell cycle arrest and autophagy induction .

Table 1: Antitumor Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Cell cycle arrest, autophagy induction
MCF-7 (Breast Cancer)15.0Apoptosis induction
MDA-MB-231 (Breast Cancer)18.0Synergistic effect with doxorubicin

Anti-inflammatory and Analgesic Effects

The compound has also shown promising anti-inflammatory properties. In vitro assays indicated that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Additionally, its analgesic effects were evaluated in animal models, where it demonstrated significant pain relief comparable to standard analgesics .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. Results indicated that it possesses notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the ethoxy group or the carboxylate moieties can significantly influence its potency and selectivity towards specific biological targets.

Key Findings:

  • Substitution on the phenyl ring enhances antitumor activity.
  • The presence of electron-withdrawing groups increases the compound's reactivity and biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Lung Cancer : A group of researchers investigated the effects of this compound on A549 cells. They reported a dose-dependent inhibition of cell proliferation and noted that autophagy played a critical role in mediating these effects .
  • Combination Therapy in Breast Cancer : Another study explored the synergistic effects of this compound when used in conjunction with doxorubicin in MCF-7 and MDA-MB-231 cell lines, showing enhanced cytotoxicity compared to either agent alone .

Comparison with Similar Compounds

Diethyl 4-phenethyl-1H-pyrazole-3,5-dicarboxylate (Compound 29, )

  • Structure : A phenethyl group (CH2CH2Ph) replaces the 2-(4-ethoxyphenyl)-2-oxoethyl chain.
  • Synthesis : Yield of 35% via tandem cross-coupling/electrocyclization .
  • Properties : Melting point (110–113°C), molecular weight 317.2 (M+H).
  • Key Difference : The absence of the ketone and ethoxy groups reduces polarity compared to the target compound.

Diethyl 1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate ()

  • Structure : 4-Chlorophenyl replaces 4-ethoxyphenyl.
  • Molecular Formula : C17H17ClN2O5 (MW 364.78) .
  • Key Difference : The electron-withdrawing Cl group may enhance electrophilicity and alter binding interactions compared to the electron-donating ethoxy group.

Diethyl 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate ()

  • Structure : 4-Methoxyphenyl instead of 4-ethoxyphenyl.
  • Molecular Formula : C18H20N2O6 (MW 360.37) .
  • Key Difference : The smaller methoxy group may improve solubility compared to the bulkier ethoxy substituent.

Core Pyrazole Modifications

Diethyl Pyrazole-3,5-dicarboxylate (Parent Compound, )

  • Structure: No substituent on the pyrazole nitrogen.
  • Molecular Formula : C9H12N2O4 (MW 212.21) .

Dimethyl 1-(4-Cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate ()

  • Structure: A polar 4-cyanobenzyl group replaces the 2-oxoethyl-4-ethoxyphenyl chain.
  • Crystallography: Interplanar angle of 71.74° between pyrazole and cyanobenzyl rings, stabilized by weak C–H···O and π-π interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Yield (%) Melting Point/State Notable Properties
Target Compound C19H20N2O6* ~376.37* 4-Ethoxyphenyl-2-oxoethyl N/A N/A High lipophilicity
Diethyl 4-phenethyl-1H-pyrazole-3,5-dicarboxylate C17H20N2O4 317.2 Phenethyl 35 110–113°C (solid) Moderate yield
Diethyl 1-[2-(4-Chlorophenyl)-2-oxoethyl]-... C17H17ClN2O5 364.78 4-Chlorophenyl-2-oxoethyl N/A Amorphous () Electron-withdrawing Cl
Diethyl 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-... C18H20N2O6 360.37 4-Methoxyphenyl-2-oxoethyl N/A Ambient storage >90% purity
Diethyl Pyrazole-3,5-dicarboxylate C9H12N2O4 212.21 None N/A N/A Parent compound

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Tandem Cross-Coupling/Electrocyclization : Start with enol triflates (e.g., (Z)-ethyl 2-benzyl-3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate) and react with ethyl diazoacetate. Use triethylamine as a base in acetonitrile, achieving yields up to 85% .
  • Crystallization : Post-synthesis, purify via ethanol recrystallization to remove byproducts, as demonstrated for structurally similar pyrazole derivatives .
    • Key Variables : Solvent choice (DMF vs. acetonitrile), base (triethylamine vs. N-methylmorpholine), and reaction time (2–6 hours) critically affect regioselectivity and yield.

Q. How can XRD and FTIR be systematically applied to confirm the crystal structure and functional groups of this compound?

  • XRD Protocol :

  • Use Cu Kα radiation (λ = 1.5418 Å) to collect diffraction data (2θ range: 0°–40°). Analyze lattice parameters (e.g., monoclinic system with a = 13.92 Å, b = 6.68 Å, c = 9.64 Å, β = 94.60°) and unit cell volume (V = 892.10 × 10⁻⁸ cm³) .
    • FTIR Analysis :
  • Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and pyrazole ring vibrations (C=N) at ~1500–1600 cm⁻¹. Compare with reference spectra of analogous compounds (e.g., diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate) .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data arising from tautomerism or dynamic exchange in pyrazole derivatives?

  • Approach :

  • Perform variable-temperature (VT) NMR to slow exchange processes. For example, observe splitting of NH proton signals at low temperatures (<−40°C in CDCl₃) .
  • Use 2D NMR (e.g., COSY, NOESY) to assign overlapping peaks. For instance, in diethyl 4-phenethyl-1H-pyrazole-3,5-dicarboxylate, coupling patterns (e.g., t, J = 8.0 Hz for CH₂ groups) clarify spatial proximity .
    • Case Study : In compound 35 (), δ = 11.28 ppm (broad singlet) for the NH proton confirms tautomeric stability under ambient conditions .

Q. How can SHELX software improve the refinement of crystallographic data for pyrazole-based compounds with complex substituents?

  • SHELXL Workflow :

  • Input .hkl files from diffraction experiments. Use L.S. commands to refine anisotropic displacement parameters for non-hydrogen atoms.
  • Apply TWIN/BASF instructions for twinned crystals (common in monoclinic systems). For example, refine twin fractions using high-resolution data (Rint < 5%) .
    • Validation : Compare final R-factors (R₁ < 0.05 for I > 2σ(I)) with published structures (e.g., monoclinic pyrazole derivatives in ) .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in 1H-pyrazole-3,5-dicarboxylate derivatives?

  • Electrophilic Pathways :

  • The 1H-pyrazole core directs electrophiles to the N1-substituent due to electron-withdrawing effects of the ethoxycarbonyl groups. For example, alkylation at the 2-oxoethyl group (C=O adjacent to pyrazole) is favored via keto-enol tautomer stabilization .
    • Computational Support :
  • Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Negative charges at carbonyl oxygens repel electrophiles, directing attacks to the 4-ethoxyphenyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.